molecular formula C20H29NO8 B6230826 ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, 2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 2416230-43-6

ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, 2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No. B6230826
CAS RN: 2416230-43-6
M. Wt: 411.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, 2-hydroxypropane-1,2,3-tricarboxylic acid is a useful research compound. Its molecular formula is C20H29NO8 and its molecular weight is 411.4. The purity is usually 97.
BenchChem offers high-quality ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, 2-hydroxypropane-1,2,3-tricarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, 2-hydroxypropane-1,2,3-tricarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, 2-hydroxypropane-1,2,3-tricarboxylic acid involves the reaction of two starting materials: ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine and 2-hydroxypropane-1,2,3-tricarboxylic acid. The reaction will involve the formation of an amide bond between the amine group of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine and the carboxylic acid group of 2-hydroxypropane-1,2,3-tricarboxylic acid. The reaction will be carried out under appropriate conditions to ensure high yield and purity of the final product.", "Starting Materials": [ "Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine", "2-hydroxypropane-1,2,3-tricarboxylic acid" ], "Reaction": [ "Step 1: Dissolve 2-hydroxypropane-1,2,3-tricarboxylic acid in a suitable solvent such as dichloromethane or chloroform.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to the solution.", "Step 3: Stir the solution for 10-15 minutes to activate the coupling agent and catalyst.", "Step 4: Add ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine to the solution and stir for several hours at room temperature or under reflux conditions.", "Step 5: Purify the product by column chromatography or recrystallization to obtain ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, 2-hydroxypropane-1,2,3-tricarboxylic acid." ] }

CAS RN

2416230-43-6

Product Name

ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, 2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C20H29NO8

Molecular Weight

411.4

Purity

97

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.